
Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate is a dicarbamate derivative characterized by a 1-phenylethane backbone flanked by benzyl and tert-butyl carbamate groups. Dicarbamates are widely utilized in organic synthesis as intermediates for protecting amines and constructing complex molecular architectures. The tert-butyl group provides steric bulk, enhancing stability during reactions, while the benzyl moiety offers synthetic versatility for subsequent deprotection or functionalization. Structural elucidation of such compounds often employs X-ray crystallography, with refinement tools like SHELXL remaining a gold standard for small-molecule analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl (1-phenylethane-1,2-diyl)amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant antiviral properties. Specifically, benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate has been investigated for its potential as an inhibitor of the hepatitis C virus (HCV) NS5A protein. This protein is crucial for viral replication, and compounds that can inhibit its function are of great interest in antiviral drug development .
1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegenerative diseases. The structural characteristics of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for further studies in neuroprotection .
Polymer Science
2.1 Polymerization Initiators
this compound can serve as a polymerization initiator in the synthesis of various polyurethanes and polycarbonates. Its ability to form stable carbamate linkages makes it an attractive option for producing high-performance polymers with desirable mechanical properties .
2.2 Amphiphilic Copolymers
The compound has been utilized in the design of amphiphilic copolymers that can self-assemble into micelles or vesicles. These structures are particularly useful in drug delivery systems, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability .
Materials Engineering
3.1 Coatings and Adhesives
In materials engineering, this compound is explored as a component in advanced coatings and adhesives. Its chemical stability and resistance to environmental degradation make it suitable for applications requiring durable materials .
3.2 Nanocomposites
The incorporation of this compound into nanocomposite materials has shown promise in enhancing mechanical strength and thermal stability. By modifying the interfacial properties between the polymer matrix and nanoparticles, researchers have achieved improved performance characteristics in various applications .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and synthetic differences between Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate and related dicarbamates:
Structural and Functional Analysis
- Backbone Flexibility: The 1-phenylethane backbone in the target compound introduces aromaticity and planar rigidity, contrasting with the aliphatic 3,3-dimethylbutane in its analog .
- Substituent Effects: The tert-butyl group in the target compound enhances steric shielding compared to dibenzyl analogs, which may reduce nucleophilic attack susceptibility. Benzyl groups, however, allow for hydrogenolysis-driven deprotection, unlike tert-butyl’s acid-labile nature.
- Synthetic Routes : The synthesis of dibenzyl cyclobutane dicarbamate employs aqueous-phase carbamate coupling, whereas tert-butyl derivatives likely require anhydrous conditions to prevent premature deprotection.
Physicochemical and Application Considerations
- Solubility: The tert-butyl group improves solubility in non-polar solvents relative to purely aromatic analogs.
- Biological Relevance : While Fasiglifam (TAK-875) —a sulfonyl-containing compound—shows pharmaceutical activity, dicarbamates like the target compound are more commonly employed as synthetic intermediates or chiral auxiliaries.
Research Findings and Implications
Recent studies highlight the role of backbone rigidity in dictating dicarbamate reactivity. For instance, cyclobutane derivatives demonstrate unique stereoelectronic effects due to ring strain, whereas 1-phenylethane-based systems may favor π-π stacking in crystal lattices. The tert-butyl group’s steric bulk has been shown to impede racemization in chiral dicarbamates, a critical factor in asymmetric synthesis .
Biological Activity
Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:
This indicates the presence of two carbamate functional groups which are often associated with various biological activities.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzyl halides under basic conditions. Various methods have been reported in literature, including:
- Direct Alkylation : Utilizing benzyl bromide with tert-butyl carbamate in the presence of a base such as potassium carbonate.
- Coupling Reactions : Using coupling agents like HATU or DIC to facilitate the formation of the carbamate linkages.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives related to this compound. For instance:
- A study evaluated the antibacterial efficacy against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition zones compared to control agents .
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Compound C | P. aeruginosa | 12 |
Anticancer Activity
Research has also highlighted the anticancer potential of similar carbamate compounds. For example, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:
- A notable study reported that certain derivatives inhibited cell growth in breast cancer cell lines with IC50 values in the micromolar range .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
HeLa (Cervical) | 8.3 |
A549 (Lung) | 12.0 |
Case Study 1: Antimicrobial Screening
In a systematic screening for antimicrobial activity, researchers synthesized various derivatives of this compound and evaluated their effectiveness against resistant bacterial strains. The study concluded that specific modifications to the benzyl group enhanced antibacterial properties significantly .
Case Study 2: Anticancer Evaluation
Another significant study focused on evaluating the anticancer effects of related compounds on human cancer cell lines. The findings suggested that the presence of specific functional groups influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylethyl]carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)27-19(24)22-14-18(17-12-8-5-9-13-17)23-20(25)26-15-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
YYGGDKHTBXXZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.